5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H16ClN5O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(2-ethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(22-23-21-15)19-12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
HVSRTGNUVHMPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Azide-Alkyne Cycloaddition
Reagents :
-
Propargylamine derivatives (alkyne precursor)
-
4-Chlorophenyl azide (azide precursor)
-
Copper(I) iodide (CuI) catalyst
Procedure :
-
Azide Preparation : 4-Chloroaniline is diazotized with sodium nitrite and hydrochloric acid, followed by azide formation using sodium azide.
-
Cycloaddition : The azide reacts with a propargylamine derivative under CuI catalysis (1 mol%) in THF at 60°C for 12 hours, yielding 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole.
Key Data :
Carboxamide Functionalization
The carboxamide group is introduced via coupling reactions between the triazole carboxylic acid intermediate and 2-ethoxyaniline.
Carboxylic Acid Activation
Reagents :
-
1H-1,2,3-Triazole-4-carboxylic acid derivative
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
Procedure :
-
Acid Activation : The triazole carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 30 minutes.
-
Amide Coupling : 2-Ethoxyaniline (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane 1:3) |
Optimization of Regioselectivity
Regioselectivity in triazole formation (1,4- vs. 1,5-disubstitution) is critical. Microwave-assisted synthesis enhances reaction efficiency and selectivity.
Microwave-Irradiated Cycloaddition
Reagents :
Procedure :
Microwave irradiation (150 W, 100°C, 15 minutes) achieves 92% yield of the 1,4-disubstituted triazole, compared to 78% under conventional heating.
Key Data :
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.62 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
-
HRMS : m/z Calculated for C₁₇H₁₅ClN₄O₂ [M+H]⁺: 357.0851; Found: 357.0849.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Selectivity | Scalability | Source |
|---|---|---|---|---|---|
| Conventional CuAAC | 78% | 12 h | Moderate | High | |
| Microwave CuAAC | 92% | 15 min | High | Moderate | |
| EDC/HOBt Coupling | 72% | 24 h | N/A | High |
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The triazole ring can be further functionalized through coupling reactions with various electrophiles.
Scientific Research Applications
Anticancer Research
The compound has shown promise as an anticancer agent due to its ability to inhibit cancer cell proliferation. A study investigated its effects on various cancer cell lines, revealing significant cytotoxic activity.
Case Study: Anticancer Activity
A recent study evaluated the compound's effectiveness against several human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited substantial growth inhibition percentages (PGIs), suggesting potential as a therapeutic agent in oncology.
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| MDA-MB-231 | 56.53 |
| HCT-116 | 56.4 |
This data highlights the compound's potential utility in developing targeted cancer therapies and warrants further investigation into its mechanism of action and efficacy.
Anti-inflammatory Applications
Beyond its anticancer properties, there is emerging evidence that 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may possess anti-inflammatory effects. In silico studies have suggested that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, a target for treating inflammatory diseases.
Research Findings
A molecular docking study indicated favorable interactions between the compound and the active site of 5-LOX, suggesting its potential as a lead compound for developing anti-inflammatory drugs.
Synthesis and Structural Modifications
The synthesis of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been documented in various research articles. The synthetic routes often involve multi-step processes that allow for structural modifications to enhance biological activity.
Synthesis Overview
The synthesis typically involves:
- Formation of the triazole ring.
- Introduction of the chlorophenyl and ethoxyphenyl substituents.
- Final carboxamide formation through amide coupling reactions.
These synthetic strategies can be optimized to yield derivatives with improved pharmacological profiles.
Pharmacokinetics and ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADMET characteristics, which are essential for clinical efficacy.
ADMET Summary Table
| Property | Observation |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
| Toxicity | Low |
These findings indicate that the compound could be a viable candidate for further development into clinical applications.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s antimicrobial and antiviral effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents, influencing their physicochemical and biological properties:
Structure-Activity Relationship (SAR) Insights
- C5 Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antitumor activity, likely by increasing electrophilicity and target binding .
- Amide Substituents : Ethoxy or methoxy groups on the phenylamide moiety improve solubility but may reduce membrane permeability compared to hydrophobic substituents .
- Triazole Core : The 1,2,3-triazole ring facilitates π-π interactions with aromatic residues in enzyme active sites, as observed in Hsp90 inhibitors (e.g., compounds from ) .
Data Tables
Biological Activity
5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. The triazole ring structure is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring substituted with a 4-chlorophenyl group and a 2-ethoxyphenyl moiety. This unique combination of substituents contributes to its distinct chemical properties and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN5O2 |
| Molecular Weight | 345.78 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazides with isocyanates or other electrophiles under controlled conditions. Various methods have been documented in the literature, emphasizing the versatility of triazole derivatives in organic synthesis.
Biological Activity
Research has indicated that 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have been evaluated against various bacterial strains and fungi. The presence of the chlorophenyl group enhances the interaction with microbial targets, potentially increasing efficacy against resistant strains.
Anticancer Properties
Triazoles are also noted for their anticancer activities. Research indicates that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. The mechanism often involves modulation of enzyme activity related to cancer progression.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide showed significant inhibition zones compared to controls .
- Anticancer Activity : In vitro assays on breast cancer cell lines demonstrated that triazole derivatives could induce apoptosis through caspase activation pathways. The compound's structural features were linked to enhanced binding affinity to target proteins involved in cell cycle regulation .
- Anti-inflammatory Studies : A recent investigation into the anti-inflammatory effects of triazoles revealed that compounds similar to this one could significantly reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages .
The biological activity of 5-[(4-chlorophenyl)amino]-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to bind selectively to biological targets such as enzymes and receptors. This binding can inhibit or activate specific pathways critical for disease progression.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns; NH peaks (δ 10–12 ppm) validate carboxamide formation .
- ¹³C-NMR : Triazole carbons (δ 145–155 ppm) and carbonyl signals (δ 165–170 ppm) confirm core structure.
- HRMS : Exact mass (calc. for C₁₇H₁₅ClN₆O₂: 394.09 g/mol) validates molecular formula .
- HPLC-PDA : Purity >95% with retention time consistency (e.g., C18 column, 70:30 MeOH/H₂O mobile phase) .
How does the compound’s structure-activity relationship (SAR) influence its anticancer activity?
Advanced Research Question
Key SAR insights from analogous triazoles:
| Substituent Position | Modification | Biological Impact (IC₅₀) | Source |
|---|---|---|---|
| 4-Chlorophenyl (R₁) | Replacement with fluorine | ↓ Activity (IC₅₀: 12 → 28 µM in MCF-7) | |
| 2-Ethoxyphenyl (R₂) | Methoxy vs. ethoxy | ↑ Lipophilicity (log P: 2.1 → 3.4); improves membrane permeability | |
| Triazole core | Methylation at N1 | ↓ Solubility but ↑ metabolic stability | |
| Methodological Insight : Use comparative docking studies (e.g., AutoDock Vina) to map substituent interactions with targets like c-Met kinase . |
What experimental strategies resolve contradictions in reported biological activity across studies?
Advanced Research Question
Discrepancies may arise from assay conditions or cell line variability. Strategies include:
- Orthogonal assays : Validate antifungal activity via both broth microdilution (CLSI M27) and time-kill kinetics .
- Standardized cell lines : Use ATCC-validated lines (e.g., HCT-116 for cytotoxicity) with controls for hypoxia/pH effects .
- Dose-response normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) .
How do computational models predict the compound’s interaction with β-catenin in Wnt signaling?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding to β-catenin’s hydrophobic pocket (PDB: 1JDH). Key interactions:
- Chlorophenyl group → Van der Waals contacts with Leu582, Val534.
- Triazole N3 → Hydrogen bond with Asn426 .
- Free Energy Perturbation (FEP) : Predict ΔG of binding (−8.2 kcal/mol) to prioritize derivatives for synthesis .
What methodologies address poor aqueous solubility during in vivo studies?
Advanced Research Question
- Formulation : Use nanoemulsions (e.g., PEGylated liposomes) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility 10-fold .
- Log P Adjustment : Introduce polar groups (e.g., -OH at para position) while monitoring permeability via Caco-2 assays .
How do stability studies under physiological conditions inform drug candidate selection?
Basic Research Question
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via LC-MS:
- Acidic conditions : Hydrolysis of ethoxy group → phenolic byproduct (m/z 336.07).
- Oxidative stress (H₂O₂) : Sulfoxide formation at triazole S-atom (if present) .
- Plasma Stability : Incubate with rat plasma; >80% intact after 4 hours indicates suitability for IV administration .
What in vitro and in vivo models best correlate for evaluating antitumor efficacy?
Advanced Research Question
- In Vitro : 3D spheroid models (e.g., MDA-MB-231) to mimic tumor microenvironment .
- In Vivo : Xenograft mice (e.g., NCI-H522 NSCLC) with dosing at 25 mg/kg/day (oral). Track tumor volume via caliper vs. bioluminescence .
Key Metric : Tumor growth inhibition (TGI) >60% with no hepatotoxicity (ALT/AST < 2× baseline) .
How is the compound’s selectivity for cancer vs. normal cells quantified?
Basic Research Question
- Selectivity Index (SI) : SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Aim for SI > 5 (e.g., MRC-5 lung fibroblasts vs. A549) .
- Proteome Profiling : Use kinome screens (e.g., KinomeScan) to identify off-target kinase binding (e.g., EGFR, FGFR1) .
What strategies mitigate metabolic instability identified in preclinical studies?
Advanced Research Question
- Metabolite ID : Incubate with liver microsomes (human/rat). Major metabolites often result from CYP3A4-mediated O-deethylation .
- Deuterium Exchange : Replace ethoxy group with deuterated ethoxy (CD₃CD₂O-) to slow metabolism (↑ t₁/₂ from 2.1 → 4.7 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
